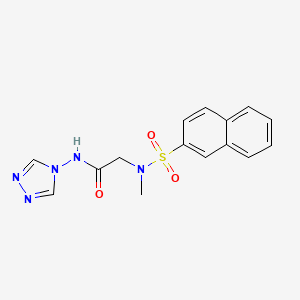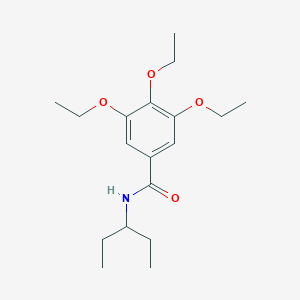
N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of substituted ureas and is known for its broad-spectrum activity against a wide range of weeds. Diuron is a white crystalline solid that is sparingly soluble in water and is commonly used in the form of a water-soluble granule or liquid concentrate.
Wirkmechanismus
Diuron inhibits the photosynthesis process in plants by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause damage to the plant cell membrane and ultimately lead to cell death.
Biochemical and Physiological Effects:
Diuron has been found to have a low toxicity profile in mammals and is not considered to be a carcinogen or mutagen. However, it can cause skin and eye irritation upon contact. Additionally, Diuron can accumulate in soil and water, which can lead to environmental concerns.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
1. Development of new formulations of Diuron with improved solubility and efficacy.
2. Investigation of the environmental impact of Diuron and its potential for bioaccumulation in soil and water.
3. Study of the effects of Diuron on non-target organisms such as insects and birds.
4. Development of new herbicides with similar modes of action to Diuron, but with improved safety profiles.
5. Investigation of the potential for Diuron to be used in combination with other herbicides to improve weed control.
Synthesemethoden
Diuron is synthesized by the reaction of 5-chloro-2-nitroaniline with phenoxyacetic acid in the presence of a reducing agent such as iron powder or zinc dust. The resulting N-(5-chloro-2-phenoxyphenyl)-N'-methylurea is then treated with thiourea to yield Diuron.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It has been used in various crops such as cotton, sugarcane, citrus, and grapes. Additionally, Diuron has been found to be effective in controlling aquatic weeds in water bodies such as ponds, lakes, and reservoirs.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-phenoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-16-14(19)17-12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZIOPSCRUBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-N'-methylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)


![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)

![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)